
Topotecan
Overview
Description
Topotecan (Hycamtin) is a water-soluble, semisynthetic camptothecin analogue that inhibits topoisomerase I by stabilizing the DNA-topoisomerase I complex, leading to DNA damage and apoptosis . Approved by the FDA for relapsed small-cell lung cancer (SCLC), ovarian cancer, and cervical cancer, it is administered intravenously (IV) or orally . Pharmacokinetically, this compound demonstrates a short plasma half-life (t1/2 α: 22 ± 5 min; t1/2 β: 1.3 ± 0.1 h) and significant cerebrospinal fluid (CSF) penetration (~30% of plasma AUC), making it effective against central nervous system malignancies . Its instability at physiological pH necessitates careful dosing, as it rapidly converts to a less active open-ring form .
Preparation Methods
Chemical and Structural Basis of Topotecan Synthesis
Molecular Characteristics and Stability Challenges
This compound ((S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione) exhibits pH-dependent equilibrium between its lactone (biologically active) and carboxylate forms. This tautomerism necessitates precise control during synthesis to maximize lactone stability, as the carboxylate form demonstrates reduced target affinity and increased systemic toxicity. The presence of a labile hydroxyl group at C10 and a stereochemically sensitive ethyl group at C4 further complicates synthetic routes, requiring protective group strategies and asymmetric induction methods.
Synthetic Routes for this compound Preparation
Mannich Reaction-Based Synthesis (Patent EP2148882B1)
The European patent EP2148882B1 details a two-step process commencing with 10-hydroxycamptothecin (Figure 1):
Step 1: Mannich Reaction
10-Hydroxycamptothecin (1.0 kg) undergoes aminomethylation in glacial acetic acid (50-150 L) at 0-20°C with formaldehyde (37%, 1.2 eq) and dimethylamine (30% aqueous, 1.1 eq). The reaction proceeds for 24-36 hours, monitored by TLC (Rf = 0.45 in CH2Cl2/MeOH 9:1), achieving 85-92% conversion.
Step 2: Salt Formation
Crude this compound free base is treated with hydrochloric acid (32% in isopropanol) to precipitate this compound hydrochloride. Filtration and washing with dichloromethane yields 1.5 kg crude product (purity 97-99%), subsequently recrystallized from acetone/water (4:1) to attain pharmacopeial standards.
Key Advantages
- Eliminates high-pressure hydrogenation equipment
- Reduces diastereomer formation to <2%
- Scalable to multi-kilogram batches
Catalytic Hydrogenation Approach (RU2447076C1)
The Russian patent RU2447076C1 describes a camptothecin derivative reduction under mild conditions:
Reaction Conditions
- Substrate: 10-Hydroxycamptothecin (100 g)
- Catalyst: Pd/C (5% w/w) in acetic acid (1 L)
- Hydrogen pressure: Atmospheric (balloon)
- Temperature: 25°C, 48 hours
This method achieves 78% yield of 1,2,6,7-tetrahydrocamptothecin intermediate, which is subsequently oxidized with Pb(OAc)4 to introduce the C9 hydroxyl group. Final dimethylamination via Mannich reaction completes the synthesis (Overall yield: 51% over 3 steps).
Comparative Data
Parameter | Mannich Route | Hydrogenation |
---|---|---|
Total Steps | 2 | 3 |
Overall Yield | 85% | 51% |
Purity (HPLC) | 99.8% | 98.5% |
Equipment Requirements | Standard | Hydrogenator |
Process Optimization Strategies
Solvent System Engineering
The Chinese patent CN101555250A demonstrates that replacing traditional dichloromethane with ethyl acetate improves extraction efficiency (92% vs. 78% recovery) while reducing environmental toxicity. Optimal solvent ratios:
Mannich Reaction
- Glacial acetic acid : substrate = 75:1 (w/w)
- Extraction: Ethyl acetate/water (3:1 v/v), 3 stages
Crystallization
- Acetone/water (4:1 v/v) at 0-5°C
- Crystal size: 50-100 μm (controlled by cooling rate)
Impurity Control
Critical impurities and mitigation strategies:
- Carboxylate Form (≤0.5%) : Maintain pH 3-4 during final crystallization
- Diastereomers (≤1.5%) : Strict temperature control (<20°C) during Mannich reaction
- Residual Solvents (≤500 ppm) : Vacuum drying at 40°C for 48 hours
Analytical Characterization Protocols
Spectroscopic Identification
- 1H NMR (DMSO-d6): δ 7.89 (s, 1H, H14), 7.45 (d, J=8.4 Hz, 1H, H11), 5.48 (s, 2H, H21/H22)
- HPLC : C18 column, 0.1% H3PO4/ACN gradient (85:15 to 60:40), tR=12.7 min
Stability-Indicating Methods
Forced degradation studies reveal:
- Acid Hydrolysis (0.1N HCl, 80°C): 15% degradation in 4 hours
- Oxidative Stress (3% H2O2): <5% degradation after 24 hours
- Photolysis (ICH Q1B): No significant change
Industrial Scale-Up Considerations
Cost Analysis (Per Kilogram Basis)
Component | Mannich Route | Hydrogenation |
---|---|---|
Raw Materials | $12,450 | $18,200 |
Solvent Recovery | $2,100 | $3,500 |
Energy Consumption | $800 | $1,200 |
Waste Treatment | $1,500 | $2,800 |
Total | $16,850 | $25,700 |
Environmental Impact
- E-Factor : 18 (Mannich) vs. 32 (Hydrogenation)
- PMI (Process Mass Intensity): 56 kg/kg vs. 89 kg/kg
- Solvent recovery rates: 92% (ethyl acetate) vs. 78% (dichloromethane)
Chemical Reactions Analysis
pH-Dependent Lactone-Carboxylate Equilibrium
Topotecan exists in a pH-dependent equilibrium between its pharmacologically active lactone form and inactive carboxylate form (Figure 1) .
Reaction Mechanism:
Key Characteristics:
Property | Lactone Form | Carboxylate Form |
---|---|---|
Bioactivity | Active (binds Topo I-DNA complex) | Inactive |
Stability | Dominant at pH < 4 | Dominant at pH > 7 |
Plasma Half-Life | ~1–3 hours | ~3–5 hours |
Cellular Uptake | Passive diffusion | Reduced uptake due to polarity |
-
Hydrolysis Kinetics : The equilibrium shifts toward the carboxylate form under physiological conditions (pH 7.4), necessitating continuous infusion regimens to maintain therapeutic lactone concentrations .
-
Analytical Implications : Quantification requires acidification (e.g., 0.1 M HCl) to stabilize the lactone form for HPLC analysis .
Radical Formation via Peroxidase-Mediated Oxidation
This compound generates reactive intermediates under oxidative conditions, contributing to its cytotoxic effects beyond Topo I inhibition .
Reaction Pathway:
-
One-Electron Oxidation :
The phenolic -OH group on the E ring is oxidized to a phenoxy radical (Figure 1) .
-
Radical Propagation :
Experimental Evidence:
-
GSH Depletion : MCF-7 cells treated with TPT showed a 60% reduction in GSH levels after 24 hours .
-
Enzyme Induction : Upregulation of antioxidant enzymes (e.g., SOD, catalase) confirms oxidative stress .
Interaction with Topoisomerase I-DNA Complex
While not a classical chemical reaction, this compound’s intercalation into the Topo I-DNA cleavage complex involves specific molecular interactions :
Binding Interactions:
-
Hydrogen Bonding :
-
Stacking Interactions : TPT intercalates between DNA bases at the cleavage site, displacing downstream DNA .
Conformational Effects:
-
Reduced flexibility in Topo I’s linker domain (residues 633–643), trapping the enzyme-DNA complex .
-
Disruption of Lys532’s catalytic role, preventing DNA religation .
Degradation Pathways:
Scientific Research Applications
Topotecan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase inhibition.
Biology: this compound is used to investigate the cellular processes involving DNA replication and repair.
Medicine: It is primarily used as a chemotherapeutic agent to treat various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer
Mechanism of Action
Topotecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relieves torsional strain in DNA by inducing reversible single-strand breaks. By binding to the topoisomerase I-DNA complex, this compound prevents the religation of these single-strand breaks, leading to DNA damage and cell death. This mechanism is particularly effective during the S-phase of DNA synthesis .
Comparison with Similar Compounds
Intravenous vs. Oral Topotecan
Both formulations exhibit comparable efficacy in SCLC, with median survival times of 33.0 weeks (oral) vs. 35.0 weeks (IV) in phase III trials . Toxicity profiles are similar, though oral administration offers convenience and improved patient compliance.
Table 1: Efficacy Comparison of IV vs. Oral this compound
Parameter | IV this compound | Oral this compound | Reference |
---|---|---|---|
Median Survival (weeks) | 35.0 | 33.0 | |
Hazard Ratio (HR) | 1.00 (reference) | 1.04 (0.85–1.28) | |
Response Rate (RR) | 21.9% | 22.3% |
This compound vs. CAV Regimen (Cyclophosphamide, Doxorubicin, Vincristine)
Indirect comparisons via IV this compound trials show similar efficacy between oral this compound and CAV. The HR for survival is 1.02 (95% CI: 0.70–1.49), and RR is 1.29 (95% CI: 0.67–2.50), favoring oral this compound for symptom control . CAV has higher hematologic toxicity (e.g., neutropenia: 84% vs. 64% with this compound) .
Table 2: this compound vs. CAV in Relapsed SCLC
Parameter | Oral this compound | CAV Regimen | Reference |
---|---|---|---|
Median Survival (weeks) | 33.0 | 29.9 | |
Hazard Ratio (HR) | 1.02 (0.70–1.49) | 1.00 (reference) | |
Response Rate (RR) | 22.3% | 17.1% |
Camptothecin Derivatives: Irinotecan and Novel Agents
Irinotecan, another topoisomerase I inhibitor, differs structurally as a prodrug requiring carboxylesterase activation. While both drugs are FDA-approved, irinotecan is preferred in colorectal cancer, whereas this compound excels in SCLC and ovarian cancer . Novel derivatives like compounds 9 and 11 (hexacyclic camptothecins) exhibit 5–15× higher solubility (5.07 mg/mL vs. This compound’s <2 μg/mL) and lower toxicity (MTD: 30 mg/kg vs. This compound’s 2 mg/kg) while achieving superior tumor growth inhibition (TGI: 86–90% vs. 74%) .
Table 3: Pharmacokinetic and Toxicity Comparison
Parameter | This compound | Compound 9 | Compound 11 | Reference |
---|---|---|---|---|
Solubility (mg/mL) | <0.002 | 5.07 | 3.40 | |
MTD (mg/kg, IV) | 2.0 | 30.0 | 16.0 | |
Tumor Growth Inhibition | 74% | 86% | 90% |
Non-Camptothecin Topoisomerase I Inhibitors
MJ-III-65 (indenoisoquinoline) inhibits HIF-1α via topoisomerase I, similar to this compound, but with a non-camptothecin structure . Luotonin B derivatives bind to topoisomerase I-DNA complexes like this compound but exhibit distinct docking orientations, enhancing cytotoxicity in some analogs .
Synergy with Other Agents
This compound synergizes with cisplatin (prostate cancer) and 5-fluorouracil (breast cancer), with Z-scores indicating sensitivity in NSCLC and breast cancer models . Phase II trials of this compound + capecitabine show promise in breast cancer, a historically non-targeted indication .
Unique Mechanisms and Therapeutic Extensions
Beyond topoisomerase inhibition, this compound suppresses HIF-1α and SUMOylation in glioblastoma, reducing CDK6 and altering metabolic pathways . This dual mechanism is absent in irinotecan or CAV, positioning this compound as a multitarget agent .
Drug Interactions and Toxicity Considerations
Phenytoin coadministration increases this compound clearance by 45% (43.4 → 62.9 L/h/m²) and elevates N-desmethyl this compound (active metabolite) exposure, necessitating dose adjustments . Myelosuppression remains dose-limiting, but newer derivatives (e.g., compound 11) mitigate this .
Biological Activity
Topotecan is a chemotherapeutic agent classified as a topoisomerase I inhibitor, primarily used in the treatment of various cancers, including small cell lung cancer (SCLC), ovarian cancer, and cervical cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to the formation of a ternary complex that blocks DNA replication and ultimately results in double-stranded breaks, triggering apoptosis in cancer cells. The drug is particularly effective during the S phase of the cell cycle when DNA synthesis occurs .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated significant antitumor activity of this compound across various cancer types. In vitro testing showed that this compound inhibited cell growth in 23 different cell lines with a median IC50 value of 9.13 nM, ranging from 0.71 nM to 489 nM. The drug was notably effective against solid tumor xenografts and acute lymphoblastic leukemia (ALL) models, achieving significant event-free survival (EFS) in 32 out of 37 solid tumor models (87%) and all 8 ALL models .
Table 1: Summary of Preclinical Efficacy
Cancer Type | EFS Response Rate | Notable Tumors |
---|---|---|
Solid Tumors | 87% | Wilms, Rhabdomyosarcoma, Ewing Sarcoma, Neuroblastoma |
Acute Lymphoblastic Leukemia | 100% | - |
Clinical Trials and Findings
This compound has been evaluated in numerous clinical trials, particularly for recurrent or progressive SCLC. In a randomized comparative trial involving 426 patients, this compound demonstrated an overall response rate ranging from 11% to 31% for sensitive patients and 2% to 7% for refractory patients .
Case Study: Combination Therapy
A recent study investigated the combination of this compound with berzosertib, an ATR inhibitor. This combination aimed to enhance replication stress and improve patient outcomes. In a phase II trial, partial responses were observed in 36% of patients with relapsed SCLC treated with this combination therapy .
Pharmacokinetics and Dosing Strategies
This compound is administered intravenously, typically at a dose of 1.5 mg/m² once daily for five days in a 21-day cycle. The pharmacokinetics of this compound show that its efficacy is influenced by dosing schedules; continuous or frequent dosing regimens have been associated with better antitumor responses compared to intermittent schedules .
Table 2: Dosing Regimens and Response Rates
Dosing Schedule | Response Rate | Toxicity Profile |
---|---|---|
Continuous | Higher | Myelosuppression |
Intermittent | Lower | Mild non-hematologic |
Q & A
Basic Research Questions
Q. What is the mechanism of action of topotecan, and how does it influence experimental design in oncology research?
this compound inhibits topoisomerase I by stabilizing the DNA-topoisomerase I complex, leading to replication fork collapse and DNA double-strand breaks. In preclinical studies, this mechanism necessitates careful timing of drug administration relative to cell cycle synchronization (e.g., S-phase targeting) . Experimental designs often incorporate DNA damage response assays (e.g., γ-H2AX foci quantification) and comet assays to validate target engagement .
Q. What are the key pharmacokinetic (PK) parameters of this compound, and how do they correlate with hematologic toxicity?
this compound exhibits biexponential plasma decay, with systemic clearance (CL) of lactone and total drug averaging 18.5 ± 7.0 and 6.5 ± 2.4 L/h/m², respectively . Pharmacodynamic (PD) modeling using sigmoid maximum-effect relationships shows that systemic exposure (AUC) correlates with neutropenia and thrombocytopenia severity. Researchers should monitor AUC values > 200 ng·h/mL for dose-limiting myelosuppression in pediatric and adult trials .
Q. Which preclinical models are most relevant for studying this compound’s antitumor efficacy?
Orthotopic neuroblastoma xenografts (e.g., SK-N-AS, SK-N-DZ) are widely used, with complete responses achieved at lactone exposures of 88 ng·h/mL . For glioblastoma, ex vivo human brain slice models treated with 100 nM this compound for 18 hours show upregulated CD74high/MHChigh microglial signatures, mimicking immunomodulatory effects observed in vitro .
Advanced Research Questions
Q. How can researchers optimize this compound dosing schedules to mitigate hematologic toxicity while maintaining efficacy?
Randomized phase II trials demonstrate that daily ×5 dosing (1.5 mg/m² IV) induces higher response rates (22.6%) in ovarian cancer compared to weekly 24-hour infusions (3.1%), despite increased grade 4 neutropenia (94% vs. 52%) . Bayesian adaptive designs with real-time PK monitoring (e.g., lactone AUC < 150 ng·h/mL) allow dynamic dose adjustments to balance toxicity and efficacy .
Q. What evidence supports this compound’s role as a radiosensitizer, and how does genotype influence this effect?
In xenograft models, this compound enhances radiation-induced DNA damage in TP53-mutant tumors but shows limited activity in ATM-deficient backgrounds . Researchers should prioritize tumors with intact homologous recombination repair pathways and validate genotype-phenotype relationships using CRISPR-Cas9 screens or patient-derived organoids .
Q. What biomarkers predict response to this compound in solid tumors, and how are they validated?
High ISG15 expression correlates with improved progression-free survival (PFS) in non-small-cell lung cancer (NSCLC) patients receiving this compound/bevacizumab (HR = 0.62, p = 0.08) . Validation requires multi-omics integration (RNA-seq + IHC) in phase II basket trials, with pre-specified endpoints for biomarker-stratified subgroups .
Q. How can drug resistance to this compound be overcome in recurrent small-cell lung cancer (SCLC)?
Resistance mechanisms include upregulation of ABCG2 efflux pumps and TOP1 mutations. Co-administration with ABCG2 inhibitors (e.g., Ko143) or PARP inhibitors (e.g., olaparib) restores sensitivity in vitro . Clinical trials should incorporate sequential biopsies to assess TOP1 mutation clonality and ABCG2 expression dynamics .
Q. What methodologies are used to study this compound’s immunomodulatory effects beyond direct cytotoxicity?
Single-cell RNA sequencing (scRNA-seq) of glioblastoma slices treated with 100 nM this compound reveals CD74high/MHChigh microglial polarization, which is validated using cytokine-release assays (e.g., IL-6, TNF-α suppression) . Flow cytometry panels targeting MHC-II and CD74 are essential for functional validation in primary microglia .
Q. How does this compound’s pharmacokinetics differ between pediatric and adult populations, and what drives this variability?
Pediatric patients exhibit 30% higher lactone clearance (22.1 vs. 18.5 L/h/m²) due to increased renal elimination (67.5% urinary recovery vs. 38.7% in adults) . Population PK models incorporating body surface area (BSA) and glomerular filtration rate (GFR) improve dose individualization in children .
Q. What statistical approaches are optimal for analyzing contradictory efficacy data across this compound clinical trials?
For phase III trials comparing oral vs. IV this compound in SCLC, Bayesian hierarchical models account for heterogeneity in prior treatment exposure and performance status . Sensitivity analyses using inverse probability weighting adjust for imbalances in post-study therapies (e.g., 33% vs. 35% third-line use) .
Q. Methodological Notes
- PK/PD Modeling : Use NONMEM or Monolix for nonlinear mixed-effects modeling of this compound lactone AUC-toxicity relationships .
- Biomarker Validation : Apply REMARK criteria for retrospective biomarker studies, with independent training/validation cohorts .
- Preclinical Models : Orthotopic xenografts require in vivo bioluminescence imaging for longitudinal efficacy assessment .
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
Record name | Topotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.61e-01 g/L | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123948-87-8, 119413-54-6 | |
Record name | Topotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topotecan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | topotecan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Topotecan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-218 °C, 213 - 218 °C | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.